2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H22N4OS and its molecular weight is 402.52. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity : A study demonstrated the synthesis of benzyl piperazine with pyrimidine derivatives, which showed promising antibacterial activity. This suggests potential applications of such compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Neurodegenerative Disease Research : Pyrimidine derivatives, including those similar to the compound , have been studied for their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. This is significant for Alzheimer's disease research, where such dual-action compounds can target multiple pathological routes (Mohamed et al., 2011).
Histamine H4 Receptor Ligands : Research on 2-aminopyrimidines has shown their potential as histamine H4 receptor (H4R) ligands. These compounds, including the one , may have therapeutic applications in inflammation and pain management, as H4R antagonists are promising in these areas (Altenbach et al., 2008).
Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives, closely related to the compound of interest, have shown potential as anticancer and anti-5-lipoxygenase agents, highlighting their possible use in cancer and inflammatory disease treatment (Rahmouni et al., 2016).
Drug-Likeness and Receptor Affinity : Studies on similar 2-aminopyrimidines have focused on their binding affinity to histamine receptors, and their drug-likeness properties. These findings are relevant for the development of new pharmaceutical compounds (Sadek et al., 2014).
Apoptosis Inducers in Cancer Therapy : Certain thieno[3,2-d]pyrimidines have been identified as potent apoptosis inducers, particularly effective in breast cancer cells. This highlights their potential application in cancer therapy (Kemnitzer et al., 2009).
Antitumor Activity : Some derivatives of thieno[3,2-d]pyrimidine have displayed potent antitumor activity, comparable to known chemotherapy agents, suggesting their application in cancer treatment (Hafez & El-Gazzar, 2017).
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to determine its mechanism of action and potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which are essential in cellular processes and play a significant role in the development and progression of many diseases, including cancer .
Mode of Action
CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Biochemical Pathways
Cdks, which are potential targets of similar compounds, are responsible for phosphorylation of key components for cell proliferation . Therefore, it can be inferred that this compound might affect cell proliferation pathways.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c28-22-21-20(19(16-29-21)18-9-5-2-6-10-18)24-23(25-22)27-13-11-26(12-14-27)15-17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWMNAVKSAYPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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